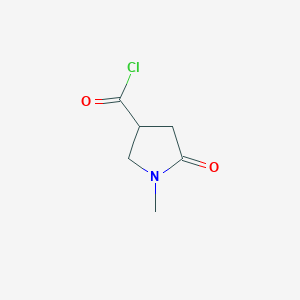
N-(2,5-Dioxotetrahydro-3-furanyl)-2-furamide
Overview
Description
N-(2,5-Dioxotetrahydro-3-furanyl)-2-furamide (DTF) is an organic compound belonging to the class of furanamides, which is composed of a nitrogen-containing heterocyclic ring and an amide group. It is a versatile compound with a wide range of applications in the fields of chemical synthesis, pharmaceuticals, and materials science.
Scientific Research Applications
N-(2,5-Dioxotetrahydro-3-furanyl)-2-furamide has been used in a variety of scientific research applications, including protein crystallography, drug design and development, and materials science. In protein crystallography, this compound is used as a crystallization additive to facilitate the growth of crystals with high resolution and yield. In drug design and development, this compound has been used to study the structure and function of proteins and to design new drugs. In materials science, this compound has been used to modify the properties of polymers and to improve the performance of materials.
Mechanism of Action
The mechanism of action of N-(2,5-Dioxotetrahydro-3-furanyl)-2-furamide is not fully understood. However, it is believed to act as an inhibitor of enzymes involved in the synthesis of proteins and other biological molecules. It is also believed to interact with proteins and other biomolecules to regulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, studies have demonstrated that this compound can inhibit the activity of enzymes involved in the synthesis of proteins and other biological molecules. In addition, studies have demonstrated that this compound can interact with proteins and other biomolecules to regulate their activity.
Advantages and Limitations for Lab Experiments
The advantages of using N-(2,5-Dioxotetrahydro-3-furanyl)-2-furamide in laboratory experiments include its availability, low cost, and ease of use. It is also relatively stable and can be stored for long periods of time without degradation. The main limitation of this compound is that it is not soluble in water, which can limit its use in aqueous solutions.
Future Directions
For the use of N-(2,5-Dioxotetrahydro-3-furanyl)-2-furamide include further research into its mechanism of action and its potential applications in drug design and development. Additionally, further research could be conducted into its ability to interact with proteins and other biomolecules to regulate their activity. Other potential applications of this compound include its use as a catalyst in organic synthesis, as a stabilizer in polymers, and as a functionalizing agent in materials science.
properties
IUPAC Name |
N-(2,5-dioxooxolan-3-yl)furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO5/c11-7-4-5(9(13)15-7)10-8(12)6-2-1-3-14-6/h1-3,5H,4H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCOIVWFJLAQRNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)OC1=O)NC(=O)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(3-Methylphenyl)acetyl]piperidine-3-carboxylic acid](/img/structure/B1463800.png)
![4-(5-Methyl-4-{[(4-methylphenyl)sulfonyl]methyl}-1,3-oxazol-2-yl)benzoic Acid](/img/structure/B1463801.png)
![2-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine](/img/structure/B1463802.png)



![3',4-Difluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid](/img/structure/B1463810.png)





